molecular formula C13H28S B1442266 1-Ethylsulfanylundecane CAS No. 66577-30-8

1-Ethylsulfanylundecane

Cat. No.: B1442266
CAS No.: 66577-30-8
M. Wt: 216.43 g/mol
InChI Key: OSWITQLVZPPUIR-UHFFFAOYSA-N
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Description

1-Ethylsulfanylundecane is an organic compound with the molecular formula C13H28S. It is characterized by the presence of an ethylsulfanyl group attached to an undecane chain. This compound is part of the sulfanylalkane family, which is known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylsulfanylundecane can be synthesized through the reaction of 1-bromoundecane with ethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran. The general reaction scheme is as follows:

C11H23Br+C2H5SHC13H28S+HBr\text{C}_{11}\text{H}_{23}\text{Br} + \text{C}_{2}\text{H}_{5}\text{SH} \rightarrow \text{C}_{13}\text{H}_{28}\text{S} + \text{HBr} C11​H23​Br+C2​H5​SH→C13​H28​S+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfanylundecane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether.

    Substitution: Nucleophiles such as sodium alkoxides or thiolates, often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted undecanes depending on the nucleophile used.

Scientific Research Applications

1-Ethylsulfanylundecane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-ethylsulfanylundecane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The sulfanyl group can form bonds with metal ions or other electrophilic centers, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Methylsulfanylundecane: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylsulfanylundecane: Contains a propyl group instead of an ethyl group.

    1-Butylsulfanylundecane: Features a butyl group in place of the ethyl group.

Uniqueness: 1-Ethylsulfanylundecane is unique due to its specific chain length and the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-ethylsulfanylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28S/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWITQLVZPPUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703013
Record name 1-(Ethylsulfanyl)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66577-30-8
Record name 1-(Ethylsulfanyl)undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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